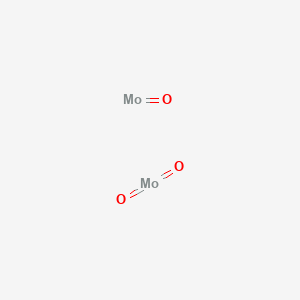
Dioxomolybdenum;oxomolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxomolybdenum and oxomolybdenum are compounds that contain molybdenum in its higher oxidation states, typically +6. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. Dioxomolybdenum compounds, in particular, are characterized by the presence of two oxo (O) ligands bonded to the molybdenum center, forming a MoO₂ core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioxomolybdenum compounds can be synthesized through various methods. One common approach involves the reaction of molybdenum precursors, such as molybdenum pentachloride (MoCl₅), with appropriate ligands in the presence of oxidizing agents. For example, the reaction of MoCl₅ with acetylacetone (acac) in ethanol yields bis(acetylacetonato)dioxomolybdenum(VI) [MoO₂(acac)₂] . Another method involves the use of Schiff base ligands, where molybdenum trioxide (MoO₃) reacts with Schiff base ligands in the presence of a solvent like dimethyl sulfoxide (DMSO) to form dioxomolybdenum complexes .
Industrial Production Methods
Industrial production of dioxomolybdenum compounds typically involves large-scale reactions using molybdenum trioxide as the starting material. The process may include the use of various ligands and solvents to achieve the desired dioxomolybdenum complex. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dioxomolybdenum compounds undergo several types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one ligand in the dioxomolybdenum complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving dioxomolybdenum compounds include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as phosphines and silanes . The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving dioxomolybdenum compounds depend on the specific reaction type. For example, oxidation reactions may yield epoxides or sulfoxides, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Dioxomolybdenum compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which dioxomolybdenum compounds exert their effects often involves the activation of molecular oxygen (O₂) or other oxidants. For example, in oxidation reactions, the dioxomolybdenum complex activates O₂, facilitating the transfer of oxygen atoms to the substrate . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate.
Vergleich Mit ähnlichen Verbindungen
Dioxomolybdenum compounds can be compared with other oxomolybdenum complexes, such as:
Oxomolybdenum(V) complexes: These compounds contain molybdenum in the +5 oxidation state and often exhibit different reactivity and catalytic properties compared to dioxomolybdenum(VI) complexes.
Oxomolybdenum(IV) complexes: These compounds contain molybdenum in the +4 oxidation state and are typically less stable than their higher oxidation state counterparts.
The uniqueness of dioxomolybdenum compounds lies in their ability to act as efficient catalysts for a wide range of reactions, their potential biological activities, and their versatility in various scientific and industrial applications.
Eigenschaften
Molekularformel |
Mo2O3 |
|---|---|
Molekulargewicht |
239.9 g/mol |
IUPAC-Name |
dioxomolybdenum;oxomolybdenum |
InChI |
InChI=1S/2Mo.3O |
InChI-Schlüssel |
ROVRDARYJMRLLE-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].O=[Mo]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
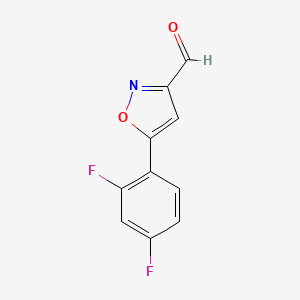
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
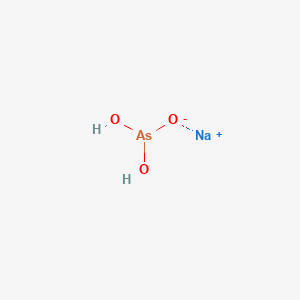
![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
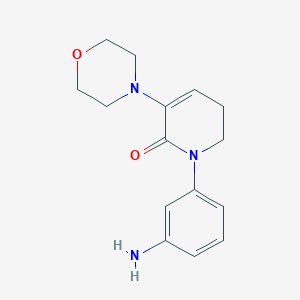
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
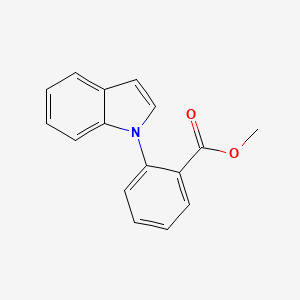
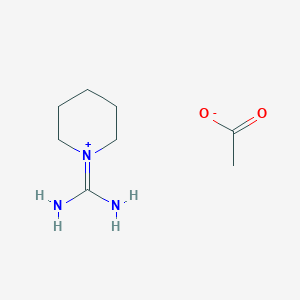
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)
![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
